Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Brand Name: Vulcanchem
CAS No.: 102064-36-8
VCID: VC20739857
InChI: InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14)
SMILES: C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

CAS No.: 102064-36-8

Cat. No.: VC20739857

Molecular Formula: C10H7N3O

Molecular Weight: 185.18 g/mol

* For research use only. Not for human or veterinary use.

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one - 102064-36-8

CAS No. 102064-36-8
Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
IUPAC Name 2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Standard InChI InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14)
Standard InChI Key QHZLMPDWYWUECY-UHFFFAOYSA-N
SMILES C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2
Canonical SMILES C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2

Chemical Properties and Structure

Structural Features

Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one possesses a complex tricyclic structure with three nitrogen atoms strategically positioned within the ring system. The compound's name reflects its structural arrangement, with the pyridine, pyrrole, and pyrazine components fused in a specific orientation that contributes to its unique chemical properties and biological activities.

Physicochemical Properties

The physical and chemical properties of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one are summarized in Table 1, providing essential information for researchers interested in working with this compound.

Table 1: Physicochemical Properties of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

PropertyValueReference
CAS Number102064-36-8
Molecular FormulaC₁₀H₇N₃O
Molecular Weight185.18 g/mol
IUPAC Name2,8,13-triazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,10,12-pentaen-7-one
Melting Point264°C (in acetonitrile)
Boiling Point276.4±20.0°C (Predicted)
AppearanceNot specified in available literature-

Structural Identifiers and Representations

For computational chemistry and database searching purposes, various structural identifiers have been established for Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, as detailed in Table 2.

Table 2: Structural Identifiers for Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Identifier TypeValueReference
Standard InChIInChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14)
Standard InChIKeyQHZLMPDWYWUECY-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(N=C1)N3C=CC=C3C(=O)N2
PubChem Compound ID13451583

Synthesis Methodologies

Catalysts and Reaction Conditions

For the synthesis of related pyrido[2,3-e]pyrrolo[1,2-a]pyrazine compounds, researchers have identified specific catalysts that facilitate the reaction process:

  • Trifluoroacetic acid (TFA) has been found to be an efficient catalyst for reactions involving aromatic amines

  • Titanium tetrachloride (TiCl₄) has demonstrated superior performance when aliphatic amines are used

These findings suggest potential approaches for optimizing the synthesis of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, although direct experimental validation would be necessary.

Research Challenges and Future Directions

Synthetic Challenges

A significant challenge in research involving Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is the limited availability of efficient synthetic methodologies. The development of more streamlined, high-yielding synthetic routes would facilitate further exploration of this compound and its derivatives .

Characterization Techniques

Comprehensive characterization of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one typically employs multiple analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy for functional group identification

  • Mass spectrometry for molecular weight determination and fragmentation pattern analysis

  • X-ray crystallography for definitive three-dimensional structural determination

Future Research Opportunities

Several promising directions for future research on Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one include:

  • Development of improved synthetic methodologies specifically tailored for this compound

  • Comprehensive biological screening to identify and validate specific therapeutic targets

  • Structure-activity relationship studies through the synthesis and evaluation of structural analogs

  • Investigation of potential applications beyond medicinal chemistry, such as in materials science or as synthetic intermediates

  • Computational studies to predict binding modes with potential biological targets and to guide rational design of derivatives with enhanced properties

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